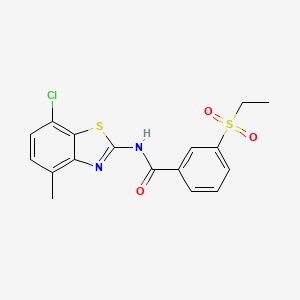

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide

描述

N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide is a synthetic benzamide derivative featuring a benzothiazole core substituted with chlorine (7-position) and methyl (4-position) groups, coupled to a 3-(ethanesulfonyl)benzamide moiety. The ethanesulfonyl group enhances polarity and may influence solubility and binding interactions.

属性

IUPAC Name |

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-ethylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3S2/c1-3-25(22,23)12-6-4-5-11(9-12)16(21)20-17-19-14-10(2)7-8-13(18)15(14)24-17/h4-9H,3H2,1-2H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSMMVJUAKHFGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Substrate Preparation

The starting material, 2-amino-4-methyl-5-chlorobenzenethiol , is prepared through:

- Chlorination : Introduction of a chlorine atom at position 5 of 4-methyl-2-aminothiophenol using sulfuryl chloride ($$ \text{SO}2\text{Cl}2 $$) in dichloromethane at 0–5°C.

- Methylation : A pre-existing methyl group at position 4 simplifies synthesis, as direct methylation post-cyclization is challenging due to steric hindrance.

Cyclization to Form the Benzothiazole Ring

The cyclization step employs phosgene ($$ \text{COCl}2 $$) or thiophosgene ($$ \text{CSCl}2 $$) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere:

$$

\text{2-Amino-4-methyl-5-chlorobenzenethiol} + \text{COCl}_2 \rightarrow \text{7-Chloro-4-methyl-1,3-benzothiazol-2-amine} + 2\text{HCl}

$$

Optimized Conditions :

Synthesis of 3-(Ethanesulfonyl)Benzoic Acid

The sulfonyl group is introduced through a two-step process:

Introduction of Ethylthio Group

3-Bromobenzoic acid undergoes nucleophilic aromatic substitution with sodium ethanethiolate ($$ \text{NaSEt} $$):

$$

\text{3-Bromobenzoic acid} + \text{NaSEt} \rightarrow \text{3-(Ethylthio)benzoic acid} + \text{NaBr}

$$

Conditions :

Oxidation to Ethanesulfonyl Group

The ethylthio group is oxidized using hydrogen peroxide ($$ \text{H}2\text{O}2 $$) in acetic acid:

$$

\text{3-(Ethylthio)benzoic acid} + 3\text{H}2\text{O}2 \rightarrow \text{3-(Ethanesulfonyl)benzoic acid} + 3\text{H}_2\text{O}

$$

Conditions :

Amide Coupling Reaction

The final step involves coupling the benzothiazole amine with 3-(ethanesulfonyl)benzoic acid. Two methods are compared:

Acyl Chloride Method

Activation : Convert the acid to its acyl chloride using thionyl chloride ($$ \text{SOCl}2 $$):

$$

\text{3-(Ethanesulfonyl)benzoic acid} + \text{SOCl}2 \rightarrow \text{3-(Ethanesulfonyl)benzoyl chloride} + \text{SO}_2 + \text{HCl}

$$

Conditions : Reflux for 2 hours (yield: 95%).Coupling : React with 7-chloro-4-methyl-1,3-benzothiazol-2-amine in DCM:

$$

\text{3-(Ethanesulfonyl)benzoyl chloride} + \text{Benzothiazole amine} \rightarrow \text{Target compound} + \text{HCl}

$$

Base : Triethylamine ($$ \text{Et}_3\text{N} $$)

Yield : 60–70%

Coupling Reagent Method

Using HATU ($$ O $$-hexafluorophosphate azabenzotriazole tetramethyl uronium) and $$ N,N $$-diisopropylethylamine (DIEA):

$$

\text{3-(Ethanesulfonyl)benzoic acid} + \text{HATU} + \text{DIEA} \rightarrow \text{Activated intermediate} \xrightarrow{\text{Benzothiazole amine}} \text{Target compound}

$$

Conditions :

Comparative Analysis of Coupling Methods

| Parameter | Acyl Chloride Method | HATU/DIEA Method |

|---|---|---|

| Yield | 60–70% | 85–90% |

| Reaction Time | 4–6 hours | 24 hours |

| Purification | Column chromatography | Precipitation |

| Cost | Low | High |

| Byproducts | HCl gas | Minimal |

Optimization and Challenges

Regioselectivity in Benzothiazole Synthesis

Ensuring correct positioning of chloro and methyl groups requires careful selection of starting materials. Direct chlorination of 4-methyl-2-aminothiophenol avoids post-cyclization modifications.

Oxidation Efficiency

Over-oxidation of the ethylthio group can lead to sulfonic acid byproducts. Controlled use of $$ \text{H}2\text{O}2 $$ in acetic acid minimizes this risk.

Solvent Selection

Polar aprotic solvents (e.g., DMF) enhance coupling reagent efficiency but complicate purification. Non-polar solvents (e.g., DCM) are preferable for acyl chloride methods.

化学反应分析

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide undergoes various chemical reactions, including:

科学研究应用

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Materials Science: It is used in the development of advanced materials, including fluorescent probes and sensors.

Chemical Research: The compound serves as a valuable intermediate in the synthesis of other complex molecules and heterocyclic compounds.

作用机制

The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Structural and Functional Group Comparisons

Key structural differences and functional group variations between the target compound and analogs are summarized below:

Key Observations:

- Benzothiazole vs. The 7-Cl and 4-Me substituents may enhance lipophilicity and steric hindrance compared to unsubstituted benzothiazoles .

- Sulfonyl vs. This group may also participate in hydrogen bonding via sulfonyl oxygen atoms.

- Synthesis Routes: Analogous to , the target compound likely involves coupling reactions (e.g., benzoyl chloride with aminobenzothiazole derivatives). The ethanesulfonyl group may require sulfonation steps, differing from the thiourea intermediates in .

Intermolecular Interactions and Crystallography

- Hydrogen Bonding : The target compound’s ethanesulfonyl group can act as a hydrogen bond acceptor, contrasting with the N–H⋯N interactions observed in . This difference may influence crystal packing and solubility.

- Planarity : Benzothiazole derivatives (e.g., ) exhibit near-planar conformations, which the target compound likely shares due to its rigid core. This planarity is critical for π–π stacking in biological target binding.

Research Findings and Inferred Properties

Solubility and Reactivity

- The ethanesulfonyl group likely increases aqueous solubility relative to alkoxy-substituted benzamides , though less than hydroxylated analogs (e.g., ).

- The 7-Cl substituent may stabilize the benzothiazole ring via electron withdrawal, while the 4-Me group introduces steric effects that could hinder rotational freedom.

生物活性

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide is a synthetic organic compound that has garnered attention in biological research due to its potential therapeutic properties. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features a benzothiazole core, which is known for its diverse biological activities. The presence of a chloro group and an ethanesulfonyl moiety enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting their normal function. This is particularly relevant in the context of cancer therapy, where enzyme inhibition can lead to reduced cell proliferation.

- Receptor Modulation : It may act as a modulator of various receptors involved in signal transduction pathways, influencing cellular responses to external stimuli.

Anticancer Properties

Several studies have investigated the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that similar compounds exhibit significant cytotoxic effects against various human cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluating the cytotoxic potency of related benzothiazole compounds found that they inhibited the growth of human cancer cell lines such as cervical cancer (SISO) and bladder cancer (RT-112). The IC50 values for these compounds ranged from 2.87 µM to 3.06 µM, demonstrating notable potency compared to standard treatments like cisplatin (IC50 = 0.24–1.22 µM) .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Cisplatin | 0.24 - 1.22 | Cervical/Bladder |

Antimicrobial Activity

In addition to anticancer properties, benzothiazole derivatives have shown antimicrobial activity against various pathogens. Preliminary screenings indicated effectiveness against both Gram-positive and Gram-negative bacteria.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance:

- Synthesis and Screening : A series of analogs were synthesized and screened for antibacterial and antifungal activities. Some derivatives exhibited promising results against strains such as Escherichia coli and Staphylococcus aureus .

- Pharmacokinetics : Research into the pharmacokinetic profiles of these compounds has revealed that modifications can lead to improved stability and bioavailability, essential for therapeutic applications.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide, and how can reaction conditions be controlled to maximize yield?

- Methodology : Multi-step synthesis typically involves coupling benzothiazole precursors with sulfonylbenzamide derivatives. Key steps include:

- Amide bond formation : React 7-chloro-4-methyl-1,3-benzothiazol-2-amine with 3-(ethanesulfonyl)benzoyl chloride in anhydrous dichloromethane under reflux (40–60°C) .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity, while bases like triethylamine neutralize HCl byproducts .

- Monitoring : Use thin-layer chromatography (TLC) with UV visualization to track reaction progress .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Structural confirmation :

- NMR spectroscopy : ¹H/¹³C NMR to verify benzothiazole proton environments (δ 7.2–8.5 ppm for aromatic protons) and ethanesulfonyl group integration (δ 3.1–3.4 ppm for CH₂) .

- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

- Purity assessment :

- HPLC : Use C18 columns with acetonitrile/water gradients (retention time ~12–15 min) and UV detection at 254 nm .

- Elemental analysis : Match experimental C, H, N, S percentages to theoretical values (deviation <0.3%) .

Q. What initial biological screening assays are recommended to evaluate its potential therapeutic applications?

- Anticancer activity :

- Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination (dose range: 1–100 µM) .

- Antimicrobial screening :

- Microdilution assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria; report MIC values .

- Enzyme inhibition :

- Kinase assays : Use ADP-Glo™ kinase assay kits to evaluate inhibition of tyrosine kinases (e.g., EGFR) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups influencing bioactivity?

- Core modifications :

- Benzothiazole substitution : Synthesize analogs with halogens (Cl, F) or methyl groups at position 4 to assess steric/electronic effects .

- Sulfonyl group variation : Replace ethanesulfonyl with cyclopropylsulfonyl or aryl sulfonamides to study hydrophobicity and binding affinity .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding its enzyme inhibition?

- Validation protocols :

- Enzyme kinetics : Compare computational values with experimental IC₅₀ using Lineweaver-Burk plots to identify non-competitive vs. competitive inhibition .

- Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to validate binding poses predicted in silico .

- Dynamic simulations : Perform molecular dynamics (MD) simulations (50–100 ns) to assess conformational stability of ligand-enzyme complexes .

Q. How can researchers optimize the compound’s solubility and stability for in vivo studies?

- Solubility enhancement :

- Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to improve aqueous solubility .

- Salt formation : Synthesize hydrochloride or sodium salts via acid/base reactions .

- Stability testing :

- Forced degradation : Expose to heat (60°C), light (UV), and hydrolytic conditions (pH 1–13) to identify degradation pathways via LC-MS .

- Plasma stability : Incubate with rat/human plasma (37°C) and quantify remaining compound using LC-MS/MS .

Q. What methodologies are used to determine the compound’s interaction with specific biological targets, such as kinases or receptors?

- Biophysical assays :

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized kinase domains .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for receptor-ligand interactions .

- Cellular imaging :

- Fluorescence tagging : Conjugate with BODIPY® dyes to visualize subcellular localization in live cells .

Q. How should conflicting data from different synthetic protocols be analyzed to identify optimal conditions?

- Statistical comparison :

- Design of Experiments (DoE) : Use factorial designs to evaluate temperature, solvent, and catalyst effects on yield and purity .

- Principal Component Analysis (PCA) : Cluster reaction outcomes (yield, purity) to identify critical variables .

- Mechanistic studies :

- In situ FTIR : Monitor intermediate formation (e.g., acyl chloride) to troubleshoot incomplete coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。